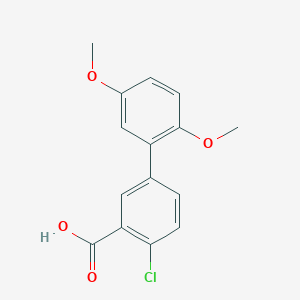
2-Chloro-5-(2,4-dimethylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2,4-dimethylphenyl)benzoic acid, 95% (2C5DMB) is a chlorinated aromatic acid with a wide range of applications in scientific research and industrial chemistry. Its molecular formula is C13H12ClO2 and its molecular weight is 236.71 g/mol. It is a white crystalline solid with a melting point of 132-134°C. 2C5DMB is used as a reagent in a variety of organic synthesis reactions, as a building block for the synthesis of other compounds, and as a catalyst in various catalytic reactions.
Scientific Research Applications
2-Chloro-5-(2,4-dimethylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis reactions, as a building block for the synthesis of other compounds, and as a catalyst in various catalytic reactions. It is also used as a fluorescent probe in fluorescence microscopy, as a photochemical reagent in photochemical reactions, and as a chromogenic reagent in chromogenic assays.
Mechanism of Action
2-Chloro-5-(2,4-dimethylphenyl)benzoic acid, 95% acts as an acid catalyst in various organic synthesis reactions. It reacts with the substrate molecules to form an intermediate product, which is then converted into the desired product. In addition, it can also act as a Lewis acid, which can facilitate the formation of an intermediate species from the substrate molecules.
Biochemical and Physiological Effects
2-Chloro-5-(2,4-dimethylphenyl)benzoic acid, 95% has no known biochemical or physiological effects. It is used solely for its catalytic and synthetic properties.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(2,4-dimethylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and its synthesis is relatively easy. It is also highly soluble in organic solvents, making it easy to use in a variety of organic synthesis reactions. However, it is not a very stable compound and can easily decompose when exposed to light or air.
Future Directions
There are a number of potential future directions for the use of 2-Chloro-5-(2,4-dimethylphenyl)benzoic acid, 95%. It could be used as a reagent in the synthesis of other compounds, such as pharmaceuticals and other organic compounds. It could also be used as a catalyst in the synthesis of polymers, or as a fluorescent probe in fluorescence microscopy. Additionally, it could be used as a photochemical reagent in photochemical reactions, and as a chromogenic reagent in chromogenic assays.
Synthesis Methods
2-Chloro-5-(2,4-dimethylphenyl)benzoic acid, 95% can be synthesized from the reaction of 2,4-dimethylphenol and chloroacetic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C for several hours. The product is then isolated by filtration, washed with water, and dried.
properties
IUPAC Name |
2-chloro-5-(2,4-dimethylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-3-5-12(10(2)7-9)11-4-6-14(16)13(8-11)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUCDFVKKFEQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681232 |
Source


|
| Record name | 4-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1178797-21-1 |
Source


|
| Record name | 4-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














